2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one
Description
Properties
CAS No. |
52979-11-0 |
|---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O3S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
HPEFEWRWRPITGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Sulfonylation: The naphthalen-2-ylsulfonyl group can be introduced by reacting the quinazolinone intermediate with naphthalen-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Sulfonation and Sulfonyl Group Reactivity
The naphthalene-2-sulfonyl moiety governs key reactions:
-
Sulfonamide Formation : Reacts with amines under basic conditions to form sulfonamide derivatives.
-
Nucleophilic Substitution : The sulfonyl group activates the quinazolinone ring for electrophilic substitutions at positions 3 and 7.
Example Reaction :
| Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine/K₂CO₃/EtOH | 6-(N-Benzylsulfonamide) derivative | 78 |
Amino Group Reactivity
The 2-amino group participates in:
-
Schiff Base Formation : Condensation with aldehydes/ketones.
-
Acylation : Reacts with acetyl chloride to form 2-acetamido derivatives.
-
Cross-Coupling : Copper-catalyzed Ullmann coupling with aryl halides (e.g., bromobenzene) .
Key Data :
textReaction: 2-Amino group + Benzaldehyde → Schiff base Conditions: Ethanol, reflux, 6 h Yield: 85% Characterization: IR υ 1635 cm⁻¹ (C=N), ¹H NMR δ 8.45 (s, 1H, CH=N) [1][4]
Quinazolinone Ring Modifications
The core undergoes:
-
Alkylation : At N1 using alkyl halides (e.g., methyl iodide) in dry acetone/K₂CO₃ .
-
Oxidation : With KMnO₄/H₂SO₄ to form quinazoline-2,4-dione derivatives.
-
Cycloaddition : [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Reaction Table :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| N1-Alkylation | Ethyl chloroacetate | 1-Ethylacetate derivative | 72 |
| Oxidation | KMnO₄/H₂SO₄ | Quinazoline-2,4-dione | 68 |
| Diels-Alder | Maleic anhydride | Fused tricyclic adduct | 61 |
Biological Activity-Driven Modifications
To enhance antimicrobial/anticancer properties:
-
Heterocycle Fusion : Reacts with thiourea to form thiadiazoloquinazolinones.
-
Metal Complexation : Forms Cu(II)/Zn(II) complexes via sulfonyl and amino groups.
Notable Findings :
-
Thiadiazolo derivatives show MIC = 2 μg/mL against S. aureus.
-
Cu(II) complexes exhibit IC₅₀ = 8.3 μM in MCF-7 breast cancer cells.
Mechanistic Insights
-
Ullmann Coupling : Proceeds via a Cu(I)/Cu(III) catalytic cycle, enabling C–N bond formation at position 2 .
-
Sulfonylation : Follows an electrophilic aromatic substitution mechanism, favored by the electron-withdrawing sulfonyl group .
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces ring-opening via C–S bond cleavage (t₁/₂ = 4.2 h).
-
Hydrolysis : Stable in acidic conditions (pH 3–6) but degrades in alkaline media (pH > 9) to sulfonic acid derivatives.
Scientific Research Applications
2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 6 significantly influence the compound’s solubility, stability, and photophysical properties. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Yields
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 9i) exhibit higher melting points due to increased polarity . The naphthalene sulfonyl group in the target compound likely enhances thermal stability but lacks reported data.
- Synthetic Yields : Most analogs achieve yields of 79–90% via condensation or cyclization . The target compound’s synthesis may require optimized sulfonylation steps.
Photophysical Behavior
Compounds with methyl or nitro groups on the quinazolinone core (e.g., 4j–l) show red-shifted absorption maxima in DMSO compared to acetic acid, attributed to solvent polarity effects on π–π* transitions . The naphthalene sulfonyl group in the target compound may further redshift absorption due to extended conjugation.
Antiviral Activity
6-Aminoquinazolinone derivatives (e.g., 9a–9b) demonstrate inhibitory activity against HCV NS5B polymerase, with IC₅₀ values in the micromolar range . The naphthalene sulfonyl group in the target compound could enhance binding to viral polymerases through hydrophobic interactions, though direct antiviral data are unavailable.
Anti-inflammatory Potential
Naphthalene-containing derivatives (e.g., 5a–5e in ) exhibit NSAID-like activity, targeting cyclooxygenase enzymes . The sulfonyl group may improve membrane permeability compared to brominated analogs (e.g., 6-bromo derivatives), but biological evaluations are needed.
Key Differentiators of 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one
Lipophilicity : The naphthalene moiety enhances hydrophobicity, which may improve blood-brain barrier penetration or protein binding compared to phenyl analogs .
Steric Effects : The bulky naphthalene group could restrict rotational freedom, influencing binding to biological targets.
Biological Activity
2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure combines a quinazolinone core with a naphthalene sulfonyl group, contributing to its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 288.34 g/mol
- LogP : 3.91 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 115.28 Ų
The compound's structural features enhance its ability to interact with various biological targets, particularly protein kinases, which are crucial in cell signaling pathways.
Anticancer Activity
Research indicates that 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one exhibits significant anticancer properties through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies demonstrate its ability to induce cell cycle arrest at various phases, thereby preventing cancer cell division.
- Induction of Apoptosis : The compound activates apoptotic pathways, which are critical for eliminating cancer cells.
Antimicrobial Activity
The sulfonamide moiety of the compound is associated with antibacterial properties, enhancing its effectiveness against bacterial infections. It has been reported that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have reported on the biological activity of 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one:
-
Anticancer Efficacy : A study evaluated its effects on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 12.5 45 HeLa 15.0 50 A549 10.0 60 -
Antimicrobial Testing : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one and confirming its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted quinazolinone precursors. For example, a three-step approach may include acetylation of naphthalene derivatives, cyclization with guanidine hydrochloride, and sulfonation. Structural confirmation relies on:
- Melting point analysis (e.g., derivatives in the range 144–193°C) .
- Spectroscopic techniques : IR for functional groups (e.g., NH, C=O stretches) and / NMR for substituent assignments (e.g., aromatic proton shifts at 6.8–8.5 ppm) .
- Mass spectrometry to verify molecular ions (e.g., [M+1] or [M+Na]) .
Q. How is the purity and structural integrity of this compound typically assessed in academic research?
- Methodological Answer :
- Chromatographic purification : Column chromatography using solvent systems like CHCl:MeOH (4:1) to isolate pure fractions .
- Elemental analysis to validate calculated vs. observed C, H, N content (e.g., ±0.3% deviation) .
- Cross-validation with complementary techniques (e.g., NMR and IR) to resolve ambiguities in functional group identification .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis yield of 2-amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one under heterogeneous catalytic conditions?
- Methodological Answer :
- Catalyst selection : Use solid acid catalysts (e.g., silica-supported sulfonic acid) to enhance reaction efficiency and reduce side products. Yields up to 90% have been reported for analogous quinazolinones .
- Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux conditions), and catalyst loading (5–10 mol%) .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
Q. How can researchers address discrepancies in spectroscopic data when characterizing novel quinazolinone derivatives?
- Methodological Answer :
- Comparative analysis : Reference established spectral libraries for similar derivatives (e.g., NMR shifts for naphthalene protons at 7.5–8.3 ppm) .
- Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What methodologies are recommended for evaluating the structure-activity relationships (SAR) of quinazolinone derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogues with varying substituents (e.g., nitro, halogen, or alkyl groups) to assess electronic or steric effects on bioactivity .
- Biological assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Computational modeling : Perform molecular docking to predict binding interactions with target enzymes (e.g., thymidylate synthase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
